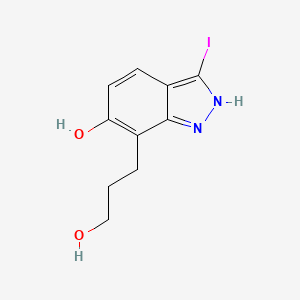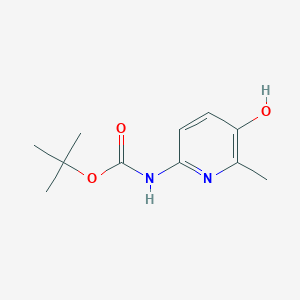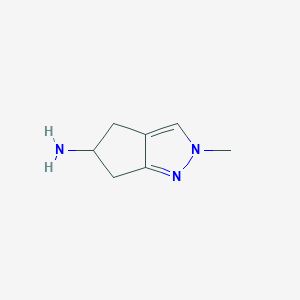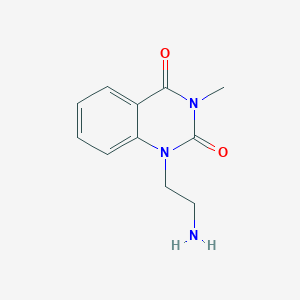
tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group and a 4-iodophenyl substituent on the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced via nucleophilic substitution reactions using appropriate iodinated aromatic compounds.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding phenyl derivative by using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of azetidinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azetidine-1-carboxylates with different substituents.
Reduction Products: The corresponding phenyl derivative.
Oxidation Products: Azetidinones or other oxidized derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach bioactive molecules to azetidine scaffolds, facilitating the study of biological processes.
Medicine:
Drug Development: The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate is largely dependent on its chemical structure and the specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the 4-iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the azetidine ring provides a rigid scaffold that can influence the compound’s pharmacokinetic properties.
類似化合物との比較
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-(4-iodophenyl)azetidine-1-carboxylate is unique due to the presence of the 4-iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other azetidine derivatives.
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate contains an oxoethyl group, which may influence its reactivity and applications differently.
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate features a bromomethyl group, which can undergo different substitution reactions compared to the iodophenyl group.
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate has a cyanomethylene group, which can participate in unique chemical transformations.
特性
分子式 |
C14H18INO2 |
|---|---|
分子量 |
359.20 g/mol |
IUPAC名 |
tert-butyl 3-(4-iodophenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3 |
InChIキー |
DMBDDVJLUBMZQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)





![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)

![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)


